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Compound of Interest

Compound Name:
5-(difluoromethyl)-3-methyl-1H-

1,2,4-triazole

CAS No.: 1094760-03-8

Cat. No.: B1420021

Get Quote

Executive Summary: The Fluorine-Triazole Synergy
The 1,2,4-triazole scaffold represents a "privileged structure" in medicinal chemistry due to its

high dipole moment, hydrogen-bonding capacity, and stability against metabolic degradation.

However, the incorporation of fluorine atoms—often described as the "fluorine scan" in lead

optimization—elevates this scaffold from a simple linker to a high-affinity pharmacophore.

Why Fluorination Matters:

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond,

blocking metabolic oxidation at susceptible sites (e.g., preventing P450-mediated

hydroxylation).

Lipophilicity Modulation: Fluorine increases lipophilicity (

), facilitating passive transport across fungal cell walls or the blood-brain barrier (BBB).
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Electronic Effects: The high electronegativity of fluorine alters the pKa of the triazole ring,

influencing its protonation state and binding affinity to metal centers (e.g., Heme-Fe in

CYP51).

Mechanistic Pharmacology
Antifungal Mechanism: CYP51 Inhibition
The primary target for fluorinated triazoles (e.g., Fluconazole, Voriconazole) is Lanosterol 14α-

demethylase (CYP51).[1] This enzyme is critical for the biosynthesis of ergosterol, a key

component of the fungal cell membrane.

Mechanism of Action:

Binding: The N4 nitrogen of the 1,2,4-triazole ring coordinates with the Heme iron (Fe) in the

CYP51 active site.

Stabilization: The fluorinated phenyl group occupies a hydrophobic pocket adjacent to the

heme. The fluorine atoms (specifically at 2,4-positions) engage in non-covalent interactions

that stabilize the inhibitor-enzyme complex.

Inhibition: This coordination prevents the natural substrate (lanosterol) from binding, halting

the demethylation step.

Result: Accumulation of toxic 14α-methylsterols and depletion of ergosterol lead to

membrane stress and cell death.

Anticancer Mechanism: Kinase & Tubulin Modulation
Recent derivatives have shown dual-action capabilities:[1]

Kinase Inhibition: Targeting c-Met, EGFR, and VEGFR-2. The triazole ring acts as a flat

linker, positioning aromatic tails to interact with the ATP-binding pocket.

Tubulin Polymerization: Some hybrids bind to the colchicine site of tubulin, disrupting

microtubule dynamics and causing G2/M cell cycle arrest.

Visualization: CYP51 Inhibition Pathway
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Caption: Mechanistic pathway of CYP51 inhibition by fluorinated triazoles leading to fungal cell

death.

Structure-Activity Relationship (SAR) Matrix
The bioactivity of the 1,2,4-triazole core is heavily dependent on substitution patterns.[2][3]
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Position Modification Biological Impact

N1 Fluorinated Phenyl Ring

Critical for Antifungal Activity. A

2,4-difluorophenyl group is the

"gold standard" (seen in

Fluconazole). It fits the

hydrophobic pocket of CYP51

and prevents metabolic

degradation.

C3 Schiff Bases / Thiones

Antibacterial/Anticancer.

Introduction of a thione (S) or

Schiff base (-N=CH-) at C3

extends conjugation, often

improving DNA intercalation or

kinase binding affinity.

N4 Free Nitrogen

Heme Coordination. This

nitrogen must remain available

(unsubstituted or sterically

accessible) to coordinate with

the Iron (Fe) in CYP51 or Zinc

(Zn) in metalloenzymes.

C5 Alkyl/Amino Groups

Solubility & PK. Substituents

here often modulate solubility

(LogP) and bioavailability.

Amino acid conjugation at C5

has shown promise in reducing

toxicity.

Visualization: SAR Map
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Caption: Structure-Activity Relationship (SAR) highlighting key functionalization sites on the

triazole ring.

Experimental Workflows & Protocols
Synthesis Protocol: Fluorinated 1,2,4-Triazole-3-thione
Context: Synthesis of a 4-(substituted)-5-(2,4-difluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-

thione.[1]

Reagents: 2,4-difluorobenzohydrazide, substituted isothiocyanate, NaOH (10%), HCl.

Step-by-Step Methodology:

Hydrazide Activation: Dissolve 2,4-difluorobenzohydrazide (0.01 mol) in absolute ethanol (20

mL).

Addition: Dropwise add the appropriate aryl isothiocyanate (0.01 mol) under stirring.

Reflux (Thiosemicarbazide Formation): Reflux the mixture for 4–6 hours. Monitor via TLC

(Solvent: Chloroform/Methanol 9:1).

Checkpoint: The intermediate thiosemicarbazide usually precipitates upon cooling.

Cyclization: Isolate the intermediate and dissolve in 10% NaOH solution. Reflux for 4 hours.
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Chemistry: Base-catalyzed intramolecular cyclization occurs here.

Work-up: Cool the solution and acidify with dilute HCl to pH 4–5. The triazole-thione will

precipitate.

Purification: Recrystallize from ethanol/water. Validate structure via 1H-NMR (Look for SH

proton at ~13-14 ppm and triazole NH) and 19F-NMR.

Biological Assay: Self-Validating MIC Determination
Context: Testing antifungal susceptibility against Candida albicans.

Self-Validating Controls:

Sterility Control: Media only (Must show NO growth).

Growth Control: Media + Microbe + Solvent (DMSO) (Must show FULL growth).

Positive Control: Fluconazole (Must match CLSI established MIC ranges).

Protocol:

Inoculum Prep: Adjust C. albicans suspension to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in RPMI 1640 media.

Plate Setup: Use a 96-well microtiter plate.

Add 100 µL of media to all wells.[4]

Add 100 µL of test compound (dissolved in DMSO) to column 1.

Perform serial 2-fold dilutions from column 1 to 10.

Inoculation: Add 100 µL of fungal suspension to columns 1–11.

Column 11: Growth Control (Cells + Media + Solvent).[4][5]

Column 12: Sterility Control (Media only).
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Incubation: Incubate at 35°C for 24–48 hours.

Readout: Visual score or OD600 measurement. The MIC is the lowest concentration

showing 100% growth inhibition (optically clear).

Visualization: Assay Workflow
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Caption: Standardized high-throughput screening workflow for antimicrobial susceptibility.

Comparative Data Summary
The following table summarizes the potency of recent fluorinated triazole derivatives compared

to standard drugs against Candida albicans (Antifungal) and MCF-7 (Breast Cancer).

Compound
Class

Modification Target
Activity (IC50 /
MIC)

Reference
Standard

Triazole-Thione

2,4-

difluorophenyl

(N1)

C. albicans 0.0156 µg/mL
Fluconazole

(0.25 µg/mL)

Triazole-Schiff

Base

4-fluorobenzyl

(C3)

S. aureus

(MRSA)
1.0 µg/mL

Ciprofloxacin

(2.96 µg/mL)

Triazole-

Quinoline
3-fluorophenyl MCF-7 (Cancer) 7.9 µM

Tamoxifen (8.38

µM)

Triazole-Amino

Acid
Fluorinated linker M. tuberculosis 5.5 µg/mL

Isoniazid (0.2

µg/mL)

Note: Data aggregated from recent SAR studies [1, 2, 3].[6] Fluorinated derivatives consistently

show lower MIC/IC50 values than non-fluorinated counterparts due to enhanced lipophilicity

and binding stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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